Cas no 14667-47-1 (methyl 2-aminopyridine-3-carboxylate)

Methyl 2-aminopyridine-3-carboxylate is a versatile heterocyclic compound featuring both an amino and an ester functional group on a pyridine scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of reactive sites allows for further functionalization, enabling the production of complex molecules. Its stability under standard conditions and compatibility with common reagents enhance its utility in multi-step synthetic routes. The compound is often employed in the preparation of nitrogen-containing heterocycles, such as imidazopyridines and other bioactive derivatives. High purity grades are available to meet rigorous research and industrial requirements.
methyl 2-aminopyridine-3-carboxylate structure
14667-47-1 structure
商品名:methyl 2-aminopyridine-3-carboxylate
CAS番号:14667-47-1
MF:C7H8N2O2
メガワット:152.15062
MDL:MFCD00128872
CID:49898
PubChem ID:125307786

methyl 2-aminopyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-aminonicotinate
    • 2-AMINO-NICOTINIC ACID METHYL ESTER
    • RARECHEM AL BF 1234
    • Methyl 2-aminopyridine-3-carboxylate
    • 2-METHYL-4-(TRIFLUOROMETHYL)-5-AMINOTHIAZOLE
    • 2-Aminonicotinic Acid Methyl Ester
    • 2-Aminopyridine-3-carboxylic Acid Methyl Ester
    • Methyl 2-aminonicoti
    • Methyl 2-aminonicotite
    • 2- aMinoMethyl nicotinate
    • Methyl 2-amino-3-pyridinecarboxylate
    • Methyl2-aminonicotinate,97%
    • Methyl 2-aMinonicotinate, >95%
    • 3-Pyridinecarboxylic acid, 2-amino-, methyl ester
    • 2-aminonicotinic acid methylester
    • Aminonicotinsauremethylester
    • Z18385460
    • M2125
    • MFCD00128872
    • (S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-2-CARBOXYLICACID
    • InChI=1/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9)
    • NZZDEODTCXHCRS-UHFFFAOYSA-
    • CS-M1170
    • EN300-69947
    • Methyl 2-aminopyridine-3-carboxylate, 97%
    • DTXSID70325994
    • 9P-032
    • SCHEMBL167456
    • NSC522516
    • Methyl 2-amino-3-pyridine carboxylate
    • AC-3584
    • NSC-522516
    • SR-01000538272-1
    • BP-11927
    • AKOS005071395
    • SY007227
    • 14667-47-1
    • methyl 2-amino-nicotinate
    • SB33717
    • FT-0650114
    • W-205641
    • AM20070284
    • HY-76735
    • SR-01000538272
    • BCP11523
    • METHYL2-AMINONICOTINATE
    • methyl 2-amino-pyridine-3-carboxylate
    • ALBB-030657
    • DB-011586
    • STK768012
    • pyridine, 2-amino-3-methoxycarbonyl-
    • methyl 2-aminopyridine-3-carboxylate
    • MDL: MFCD00128872
    • インチ: InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9)
    • InChIKey: NZZDEODTCXHCRS-UHFFFAOYSA-N
    • ほほえんだ: NC1N=CC=CC=1C(OC)=O

計算された属性

  • せいみつぶんしりょう: 152.05900
  • どういたいしつりょう: 152.059
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 4
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 65.2A^2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.238
  • ゆうかいてん: 82.0 to 86.0 deg-C
  • ふってん: 251.3℃ at 760 mmHg
  • フラッシュポイント: 105.8℃
  • 屈折率: 1.57
  • PSA: 65.21000
  • LogP: 1.03160
  • ようかいせい: 未確定

methyl 2-aminopyridine-3-carboxylate セキュリティ情報

methyl 2-aminopyridine-3-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 2-aminopyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-69947-25.0g
methyl 2-aminopyridine-3-carboxylate
14667-47-1 94%
25.0g
$94.0 2023-06-30
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY007227-25g
Methyl 2-Aminonicotinate
14667-47-1 >97%
25g
¥167.50 2024-07-09
eNovation Chemicals LLC
K11006-25g
Methyl 2-Aminonicotinate
14667-47-1 97%
25g
$120 2024-05-24
abcr
AB225452-5 g
Methyl 2-aminonicotinate, 97%; .
14667-47-1 97%
5g
€83.40 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1021747-250g
Methyl 2-aminonicotinate
14667-47-1 98%
250g
¥2534 2023-04-15
eNovation Chemicals LLC
D970472-500g
2-Amino-nicotinic acid methyl ester
14667-47-1 95%
500g
$840 2024-07-28
Enamine
EN300-69947-1.0g
methyl 2-aminopyridine-3-carboxylate
14667-47-1 94%
1.0g
$26.0 2023-06-30
TRC
M286995-100g
Methyl 2-Aminonicotinate
14667-47-1
100g
$ 620.00 2023-04-15
ChemScence
CS-M1170-25g
methyl 2-aminonicotinate
14667-47-1 99.63%
25g
$52.0 2022-04-27
Chemenu
CM178117-100g
Methyl 2-aminonicotinate
14667-47-1 98%
100g
$176 2022-06-12

methyl 2-aminopyridine-3-carboxylate 関連文献

methyl 2-aminopyridine-3-carboxylateに関する追加情報

Methyl 2-aminopyridine-3-carboxylate (CAS No. 14667-47-1): A Comprehensive Overview in Modern Chemical Biology

Methyl 2-aminopyridine-3-carboxylate, identified by its CAS number 14667-47-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a pyridine core with both amine and carboxylate functional groups, has garnered considerable attention due to its versatile applications in drug discovery and molecular synthesis. The structural attributes of this molecule make it a valuable intermediate in the development of various bioactive molecules, particularly those targeting neurological and inflammatory pathways.

The< strong>methyl group at the 3-position of the pyridine ring introduces a unique reactivity that enhances its utility in synthetic chemistry. This modification allows for further functionalization, making it a preferred choice for medicinal chemists seeking to design novel heterocyclic compounds. The amine functionality at the 2-position further contributes to its reactivity, enabling participation in various chemical transformations such as condensation reactions, nucleophilic additions, and metal coordination.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of pyridine derivatives due to their demonstrated efficacy in modulating biological processes. Methyl 2-aminopyridine-3-carboxylate has been extensively studied for its potential as a scaffold in the development of small-molecule drugs. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it an attractive candidate for structure-activity relationship (SAR) studies.

One of the most compelling applications of Methyl 2-aminopyridine-3-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have leveraged the pyridine core of this compound to design molecules that selectively inhibit specific kinases, thereby offering therapeutic potential. For instance, derivatives of Methyl 2-aminopyridine-3-carboxylate have been investigated for their ability to inhibit tyrosine kinases, which are pivotal in cancer cell proliferation and survival.

Moreover, the compound has shown promise in the development of anti-inflammatory agents. Inflammatory processes are mediated by complex signaling networks involving multiple enzymes and receptors. Methyl 2-aminopyridine-3-carboxylate-based molecules have been explored for their ability to modulate inflammatory pathways by targeting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are involved in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which contribute to inflammation and pain.

The role of Methyl 2-aminopyridine-3-carboxylate extends beyond drug development into materials science. Its unique structural features make it a suitable candidate for designing ligands that coordinate with metal ions. Metal coordination complexes derived from this compound have been studied for their catalytic properties and potential applications in catalysis and material science. For example, palladium complexes incorporating Methyl 2-aminopyridine-3-carboxylate have been reported to exhibit catalytic activity in cross-coupling reactions, which are essential for constructing complex organic molecules.

In academic research, Methyl 2-aminopyridine-3-carboxylate has been utilized as a building block for synthesizing more complex heterocyclic systems. Its reactivity allows for the introduction of diverse functional groups at different positions on the pyridine ring, enabling the creation of structurally diverse libraries of compounds. These libraries are then screened for biological activity using high-throughput screening (HTS) techniques, facilitating the discovery of novel bioactive molecules.

The synthesis of Methyl 2-aminopyridine-3-carboxylate itself is an area of active research. Several synthetic routes have been developed over the years, each offering distinct advantages in terms of yield, purity, and scalability. Recent advances in synthetic methodology have focused on improving atom economy and reducing environmental impact. For instance, catalytic methods have been employed to minimize waste generation during the synthesis process.

The analytical characterization of Methyl 2-aminopyridine-3-carboxylate is another critical aspect that ensures its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are routinely used to confirm its molecular structure. These analytical methods provide detailed information about its chemical environment, purity, and crystallinity.

In conclusion, Methyl 2-aminopyridine-3-carboxylate (CAS No. 14667-47-1) is a multifaceted compound with significant applications across various fields of chemistry and biology. Its structural features make it a valuable intermediate in drug discovery, materials science, and catalysis. The ongoing research into this compound continues to uncover new possibilities for its use in developing innovative therapies and materials that address global challenges.

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